3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione
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Overview
Description
3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione is a chemical compound with the molecular formula C7H15NO2S. This compound is known for its unique structure, which includes a thietane ring, a sulfur-containing four-membered ring, and a methylamino group. The presence of these functional groups makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione typically involves the reaction of 3-(methylamino)propylamine with a suitable thietane precursor. One common method is the cyclization of a precursor compound under acidic or basic conditions to form the thietane ring. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and the reaction temperature is usually maintained between 0°C and 50°C to ensure optimal yield and purity .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding reactants into a reactor and collecting the product. The use of catalysts and optimized reaction conditions can further enhance the efficiency and yield of the industrial process .
Chemical Reactions Analysis
Types of Reactions
3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the thietane ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thietane derivatives with different oxidation states.
Substitution: The methylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thietane derivatives. These products can have different physical and chemical properties, making them useful for various applications .
Scientific Research Applications
3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and proteins, leading to the modulation of their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to the accumulation of specific metabolites. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar Compounds
3-(Methylamino)propylamine: This compound shares the methylamino group but lacks the thietane ring.
N-Methyl-1,3-propanediamine: Similar in structure but with different functional groups.
Thietane derivatives: Compounds with similar thietane rings but different substituents
Uniqueness
3-[1-(Methylamino)propyl]-1lambda6-thietane-1,1-dione is unique due to the combination of the thietane ring and the methylamino group. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C7H15NO2S |
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Molecular Weight |
177.27 g/mol |
IUPAC Name |
1-(1,1-dioxothietan-3-yl)-N-methylpropan-1-amine |
InChI |
InChI=1S/C7H15NO2S/c1-3-7(8-2)6-4-11(9,10)5-6/h6-8H,3-5H2,1-2H3 |
InChI Key |
ARHLKEHLYZKXRF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1CS(=O)(=O)C1)NC |
Origin of Product |
United States |
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